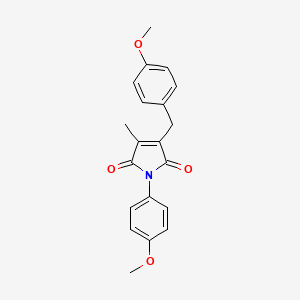
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione exerts its effects through multiple mechanisms of action. It can activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound can also inhibit the NF-κB pathway, which is involved in inflammation and cancer. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce the expression of antioxidant and detoxifying enzymes, which can protect cells from oxidative stress and toxins. This compound can also inhibit the expression of pro-inflammatory cytokines and enzymes, which can reduce inflammation. Furthermore, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Orientations Futures
For the study of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione include investigating its potential in other diseases and developing more potent derivatives.
Méthodes De Synthèse
The synthesis of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione involves the condensation of 4-methoxybenzaldehyde and 4-methoxyphenylacetic acid followed by cyclization with methyl acetoacetate. The resulting intermediate is then treated with thionyl chloride and methylamine to yield this compound.
Applications De Recherche Scientifique
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. Inflammation, which is a common factor in many chronic diseases, can also be targeted by this compound. Additionally, this compound has been shown to have neuroprotective effects and may have potential in treating neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-18(12-14-4-8-16(24-2)9-5-14)20(23)21(19(13)22)15-6-10-17(25-3)11-7-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNBYVNJHRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)


![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
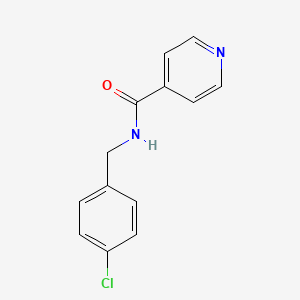
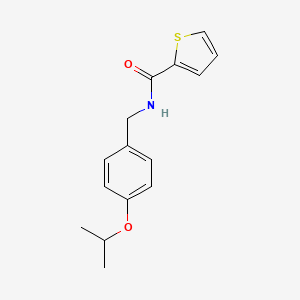
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
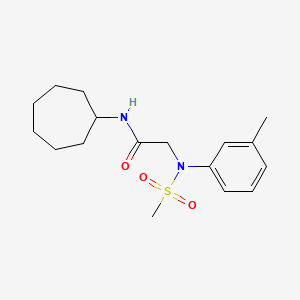
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

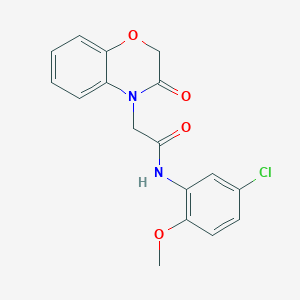
![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)